2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
Description
Its molecular formula, inferred from the SMILES string in , is C₁₁H₁₀ClN₃O₂, yielding a molecular weight of 251.67 g/mol. The compound is commercially available at $8/g (BH37235), making it cost-effective for research compared to analogs like 1H-indol-5-amine ($311/50 mg) .
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16) |
InChI Key |
XSPREULJCNIVKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions. For example, amidoximes can react with carboxylic acids, esters, or acyl chlorides in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution Reaction: The 4-ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of Benzamide: The final step involves the reaction of the oxadiazole derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine (Et3N) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The benzamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Hydrolysis: Formation of 2-chlorobenzoic acid and 4-ethyl-1,2,5-oxadiazol-3-ylamine.
Scientific Research Applications
2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, given the biological activity of oxadiazoles against various pathogens.
Biological Studies: Used in studies to understand the interaction of oxadiazole derivatives with biological targets such as enzymes and receptors.
Material Science: Investigated for its potential use in the development of new materials with specific properties, such as energetic materials.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Substituent Effects on the Oxadiazole Ring
The 4-ethyl group on the oxadiazole ring distinguishes the target compound from analogs with bulkier or electron-withdrawing substituents:
- Nitro-substituted analogs: Compounds 41–44 () feature 3- or 4-nitrophenyl groups on the oxadiazole.
- Halogenated analogs : Compound 46 () has a 4-chlorophenyl group, while describes a derivative with a 3,4-diethoxyphenyl substituent (MW = 387.82 g/mol). These substituents increase steric bulk and lipophilicity compared to the target’s ethyl group .
Benzamide Substituent Variations
The 2-chloro position on the benzamide moiety influences steric and electronic properties:
Melting Points and Stability
- Analogs : Melting points range from 147°C (Compound 40, ) to 179°C (Compound 41, ) , suggesting higher crystallinity in nitro-substituted derivatives .
Bioactivity and Computational Insights
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:
- Antiplasmodial activity: Compounds 40–48 () were evaluated for antiplasmodial potency, with substituents like CF₃ and NO₂ showing enhanced activity due to electron-withdrawing effects .
- Hydrogen bonding interactions : DFT studies () on chloro- and bromo-benzamides highlight stabilizing hydrogen bonds and electrostatic interactions, suggesting the target’s chloro group may similarly contribute to binding .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
